3-Chloro-2-fluoro-4-methoxybenzoic acid
Description
Contextualization within Halogenated Benzoic Acid Derivatives Research
Halogenated benzoic acid derivatives are a class of compounds with significant practical applications, serving as crucial precursors and intermediates in the synthesis of agrochemicals, pharmaceutical products, and dyes. nih.govmdpi.com The inclusion of halogen substituents on the benzoic acid framework profoundly influences the molecule's reactivity, acidity, and biological activity. Fluoro-substituted compounds, in particular, are often considered environmentally more acceptable alternatives to certain chlorinated compounds. nih.govmdpi.com
3-Chloro-2-fluoro-4-methoxybenzoic acid is a member of this important class, specifically a dihalogenated derivative. Its structure is of particular interest due to the ortho-fluoro and meta-chloro substitution relative to the carboxyl group. This arrangement is expected to create a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations. Research on related ortho-substituted halogenated benzoic acids has been undertaken to understand the interplay between the carboxylic group and the halogen substituents, which affects properties like acidity, crystal structure, and dipole moments. nih.gov
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1554885-43-6 |
| Molecular Formula | C₈H₆ClFO₃ |
| Molecular Weight | 204.58 g/mol |
| Synonyms | Not available |
Significance and Research Trajectory of Substituted Aromatic Carboxylic Acids
Substituted aromatic carboxylic acids are fundamental building blocks in organic chemistry. The carboxyl group is a key functional moiety that significantly impacts the reactivity of the aromatic ring. Due to its electron-withdrawing nature, the carboxyl group acts as a meta-directing group in electrophilic substitution reactions, deactivating the ring towards electrophilic attack. numberanalytics.com This characteristic is a critical consideration in synthetic strategies involving these molecules.
The research trajectory for these compounds has evolved from their use in classical organic synthesis to their application in more advanced areas like materials science and medicinal chemistry. Aromatic carboxylic acids are now extensively used as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. ossila.commdpi.com These materials have potential applications in gas storage, catalysis, and sensing.
The significance of compounds like this compound lies in their potential as versatile intermediates. For instance, closely related molecules have been pivotal in developing new therapeutic agents and functional materials.
3-Fluoro-4-methoxybenzoic acid serves as a building block for active pharmaceutical ingredients (APIs) used in research for the treatment of Alzheimer's disease and in the synthesis of oxadiazoles (B1248032) with antimicrobial applications. ossila.com
3-Chloro-2-fluorobenzoic acid is utilized as a precursor for APIs, such as Aurora A inhibitors, and for creating ligands for MOFs and specialized fluorine probes for use in NMR spectroscopy. ossila.com
This trajectory highlights a clear path from simple substituted benzoic acids to complex, high-value molecules and materials, underscoring the importance of developing a diverse library of these foundational chemical structures.
Table 2: Comparison of Related Halogenated Benzoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notable Applications in Research |
| This compound | 1554885-43-6 | C₈H₆ClFO₃ | 204.58 | Synthetic Intermediate |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | C₈H₇FO₃ | 170.14 | Intermediate for APIs (Alzheimer's research), antimicrobial agents. ossila.com |
| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | C₇H₄ClFO₂ | 174.56 | Building block for APIs (Aurora A inhibitors), MOFs, ¹⁹F NMR probes. ossila.com |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | N/A | C₇H₃ClF₂O₃ | 208.55 | Key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.orgresearchgate.net |
Overview of Current Academic Interest and Gaps in Literature
Current academic interest in polysubstituted benzoic acids is largely driven by their utility as building blocks for creating complex functional molecules. The specific substitution pattern of this compound makes it a potentially valuable precursor for novel pharmaceuticals and agrochemicals, where precise control over molecular properties is essential.
However, a review of the existing scientific literature reveals a significant gap concerning this compound itself. While the compound is commercially available, indicating its use in synthesis, there is a notable lack of published, in-depth studies detailing its specific chemical properties, reactivity profiles, or applications. aobchem.comnih.gov Much of the available knowledge is inferred from research on structurally similar compounds. For example, extensive studies have been conducted on ortho-fluoro and ortho-chloro benzoic acids, providing a framework for understanding their structure and properties, but a systematic investigation that includes this compound has not been reported. nih.govmdpi.com
This gap presents an opportunity for future research. A comprehensive investigation into the synthesis, characterization, and reaction chemistry of this compound is needed. Such studies would not only elucidate the fundamental properties of this specific molecule but also potentially unlock its utility as a precursor for new technologies and therapeutic agents, thereby filling a tangible void in the current body of chemical literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRWXNQYHZSGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 Fluoro 4 Methoxybenzoic Acid
Established Synthetic Pathways for 3-Chloro-2-fluoro-4-methoxybenzoic Acid
Specific, peer-reviewed synthetic routes for this compound are not described in the available search results. The following sections on multi-step synthesis and directed functionalization are therefore discussed in the context of general strategies observed in the synthesis of similar halogenated aromatic acids.
Multi-Step Synthesis Approaches and Mechanistic Considerations
The synthesis of highly substituted benzoic acids is typically a multi-step endeavor. For analogous compounds, syntheses often commence from a less complex, commercially available benzene (B151609) derivative. The sequence of reactions is critical to ensure the correct placement of substituents. For example, in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, one reported method begins with 2,4-difluoro-1-(methoxymethoxy)benzene. researchgate.net This highlights a common strategy: starting with some of the required halogen atoms already in place and using protecting groups to manage reactivity during subsequent steps.
Key mechanistic considerations in such syntheses include:
Electrophilic Aromatic Substitution: Reactions like nitration and halogenation are fundamental for introducing groups onto the aromatic ring. The choice of reagents and catalysts is crucial for controlling where the new substituent adds.
Nucleophilic Aromatic Substitution: A fluorine atom on an aromatic ring can sometimes be displaced by a nucleophile, a reaction that is less common for chlorine or bromine under similar conditions.
Orthometalation (Directed Lithiation): A powerful technique where a substituent on the ring directs a strong base (like sec-butyllithium) to remove a proton from an adjacent (ortho) position. researchgate.net This creates a lithiated intermediate that can then react with an electrophile (like carbon dioxide to form a carboxylic acid, or a halogenating agent).
Functional Group Interconversion: Standard organic reactions such as the reduction of a nitro group to an amine, diazotization of an amine to a diazonium salt, and subsequent hydrolysis to a hydroxyl group are frequently employed to achieve the desired substitution pattern. researchgate.net
Directed Functionalization Strategies on Aromatic Rings
The order in which substituents are introduced is governed by their directing effects (whether they direct incoming groups to the ortho, para, or meta positions) and their activating or deactivating influence on the ring's reactivity.
In a molecule like this compound, the methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing. The halogen atoms (-F, -Cl) are deactivating but are also ortho-, para-directing. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. A synthetic chemist must navigate these competing influences. For instance, it is often advantageous to introduce a meta-directing group like a carboxylic acid late in the synthesis, as its presence can make subsequent electrophilic substitutions difficult and will direct them to the meta position. youtube.com A common strategy involves creating the carboxylic acid group via oxidation of a methyl group or carboxylation of a lithiated intermediate as one of the final steps. researchgate.netyoutube.com
Role of Specific Precursors and Reagents in Stereochemical Control
The target molecule, this compound, is achiral, meaning it does not have stereoisomers like enantiomers or diastereomers. Therefore, "stereochemical control" in this context refers to regiochemical control —ensuring the substituents are placed at the correct positions (C2, C3, C4) on the aromatic ring.
The choice of precursors and reagents is paramount for achieving this regioselectivity:
Organolithium Reagents: The use of reagents like sec-butyllithium (sec-BuLi) at very low temperatures (e.g., -75°C) is a key strategy for directed ortho-metalation, allowing for the specific functionalization of a position adjacent to an existing directing group. researchgate.net
Halogenating Agents: Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often used in modern synthesis as sources of electrophilic halogens, offering milder conditions compared to diatomic halogens (Cl₂ or Br₂). nih.gov
Protecting Groups: Groups like methoxymethyl (MOM) can be used to temporarily block a reactive site (e.g., a hydroxyl group) to prevent it from interfering with subsequent reactions. researchgate.net
Advanced Synthetic Techniques and Reaction Conditions
While a specific pathway for the target compound is unavailable, advanced techniques are broadly applied in the synthesis of related halogenated aromatic acids to improve efficiency, selectivity, and safety.
Catalytic Systems in Halogenated Aromatic Acid Synthesis
Modern organic synthesis increasingly relies on catalysts to facilitate the halogenation of aromatic rings under milder and more selective conditions than traditional methods. Classical halogenation often requires harsh Lewis acids like FeCl₃ or AlCl₃. mdpi.com Advanced catalytic systems offer significant improvements.
| Catalyst Type | Example Catalysts | Halogenating Agent | Application/Comments |
| Lewis Acids | ZrCl₄, AuCl₃ | N-Halosuccinimides (NCS, NBS) | Enables chlorination, bromination, and iodination of various aromatic compounds with high selectivity under mild conditions. |
| Lewis Bases | Trip-SMe, Carborane-based catalysts | N-Halosuccinimides (NCS, NBS) | Activates NXS reagents for halogenating even unactivated or electron-deficient aromatic compounds at ambient temperatures. |
| Oxidative Catalysts | TEMPO and derivatives | N-Halosuccinimides (NCS, NBS, NIS) | Activates a broad range of halenium ions (Cl+, Br+, I+) for the electrophilic halogenation of aromatics, olefins, and alkynes. |
Table 1: Examples of Modern Catalytic Systems in Aromatic Halogenation
These catalytic approaches often provide better regioselectivity and functional group tolerance, which are critical for the synthesis of complex molecules.
Phase-Transfer Catalysis in Etherification and Halogenation Reactions
Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly relevant for synthesizing compounds like this compound, where etherification (to form the methoxy group) or halogenation might be required.
The core principle involves a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), which transports a reactant (like a hydroxide or fluoride anion) from the aqueous phase into the organic phase where the aromatic substrate is dissolved. This enables the reaction to proceed at a much faster rate than it would otherwise.
Advantages of PTC include:
Milder reaction conditions and lower temperatures.
Increased reaction rates and yields.
Elimination of the need for expensive and anhydrous polar aprotic solvents.
Simplified workup procedures.
PTC is highly effective for O-alkylation reactions, such as the Williamson ether synthesis, which could be used to introduce the methoxy group onto a precursor phenol. It has also been applied to fluorination reactions, where an aromatic chlorine can be substituted with fluorine using an alkali metal fluoride. google.com
Optimization of Reaction Yields and Purity Profiles
Information regarding the optimization of reaction yields and the establishment of purity profiles for the synthesis of this compound is not available in the public domain. Typically, optimizing a synthetic route involves a systematic study of various reaction parameters. This process includes, but is not limited to, the screening of starting materials, catalysts, and solvents, as well as the fine-tuning of reaction temperature, pressure, and stoichiometry of reactants. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.
The purity of the final compound is a critical parameter, especially for applications in pharmaceuticals and materials science. Purification techniques such as recrystallization, chromatography (including column chromatography and preparative high-performance liquid chromatography or HPLC), and distillation are commonly employed to achieve the desired purity levels. The development of a robust purity profile would involve the identification and quantification of any impurities, which is essential for quality control. However, specific data on these optimization and purification processes for this compound have not been publicly reported.
While general principles of organic synthesis can be applied to hypothesize potential routes, the absence of specific literature prevents a detailed and accurate discussion of yield and purity optimization for this particular compound.
Comparison of Synthetic Efficiency and Green Chemistry Principles
A comparative analysis of the synthetic efficiency and adherence to green chemistry principles for the production of this compound is similarly hampered by the lack of published synthetic routes. Such a comparison would necessitate the availability of multiple, distinct synthetic pathways to evaluate.
Evaluation of Solvent Systems and Energy Consumption
The choice of solvents and the energy requirements of a synthetic process are critical considerations from a green chemistry perspective. Ideal solvents are non-toxic, renewable, and have a low environmental impact. Similarly, energy-efficient reactions, often conducted at or near ambient temperature and pressure, are preferred. An evaluation of different synthetic pathways would involve assessing the hazards and environmental footprint of the solvents used and quantifying the energy consumed in each step. As no specific synthetic routes for this compound are published, such an evaluation cannot be performed.
Development of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes is a primary goal of green chemistry. This involves designing syntheses that utilize less hazardous chemicals, employ renewable feedstocks, and generate minimal waste. For halogenated and fluorinated benzoic acid derivatives, this could involve exploring biocatalytic methods, using greener fluorinating agents, or developing one-pot syntheses to reduce the number of steps and associated waste. While these are general strategies, their specific application to the synthesis of this compound has not been reported in the available literature.
Inability to Generate Article Due to Lack of Specific Experimental Data
Despite a comprehensive search for spectroscopic data, it is not possible to generate the requested article on "this compound" due to the absence of publicly available experimental research findings for this specific compound.
A thorough investigation into scientific databases and literature has revealed a significant lack of detailed experimental spectroscopic data for this compound. While information on structurally related compounds is available, no specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HMQC, HMBC), or vibrational spectroscopy (FTIR and Raman) data could be located for the target molecule.
The user's instructions mandated an article based on "detailed research findings" and the inclusion of "data tables." Without access to actual experimental spectra and their corresponding interpretations from peer-reviewed scientific sources, the generation of an accurate and informative article as outlined is unachievable. Creating such a document would require speculation and extrapolation from related compounds, which would not meet the required standard of scientific accuracy and would be misleading.
Therefore, to uphold the principles of providing factually correct and scientifically sound information, the generation of the requested article cannot be completed at this time. Further research and publication of the spectroscopic characterization of this compound within the scientific community would be necessary to fulfill this request in the future.
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Fluoro 4 Methoxybenzoic Acid
Vibrational Spectroscopy (Infrared and Raman) Studies
Raman Spectroscopy for Molecular Vibrations and Structure Confirmation
Raman spectroscopy is an invaluable tool for probing the vibrational modes of a molecule, which are highly sensitive to its specific structure and bonding environment. The Raman spectrum of 3-Chloro-2-fluoro-4-methoxybenzoic acid is expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups and the aromatic ring. While a complete experimental spectrum is not publicly available, the expected vibrational modes can be predicted based on extensive data from related substituted benzoic acids and aromatic compounds. scielo.brias.ac.inmdpi.com
Key vibrational modes anticipated in the Raman spectrum include the stretching vibrations of the C=O and C-O bonds within the carboxylic acid group, typically observed in the regions of 1650-1750 cm⁻¹ and 1200-1300 cm⁻¹, respectively. mdpi.com The O-H stretch of the carboxylic acid is also a characteristic feature, though it can be broad and variable in position. mdpi.com The aromatic ring itself will give rise to several distinct peaks, including the C-C stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ range. mdpi.comaip.org The in-plane and out-of-plane bending modes of the aromatic C-H bonds also provide structural information.
The substituents on the benzene (B151609) ring—chloro, fluoro, and methoxy (B1213986) groups—will also have characteristic vibrational signatures. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region, while the C-F stretch is expected at a higher frequency, generally between 1000 and 1400 cm⁻¹. The methoxy group (-OCH₃) will exhibit C-O stretching vibrations and CH₃ rocking and bending modes. The precise positions of these bands can be influenced by the electronic interactions between the substituents and the aromatic ring.
An interactive data table summarizing the expected characteristic Raman vibrational modes for this compound is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group/Structural Unit |
| C=O Stretch | 1650-1750 | Carboxylic Acid |
| Aromatic C-C Stretch | 1400-1600 | Benzene Ring |
| C-F Stretch | 1000-1400 | Fluoro Substituent |
| C-O Stretch | 1200-1300 | Carboxylic Acid & Methoxy Group |
| C-Cl Stretch | 600-800 | Chloro Substituent |
| Aromatic C-H Bending | Various | Benzene Ring |
| CH₃ Rocking/Bending | Various | Methoxy Group |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₆ClFO₃), the exact mass can be calculated. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu
Below is an interactive data table of predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.00623 |
| [M+Na]⁺ | 226.98817 |
| [M-H]⁻ | 202.99167 |
| [M+NH₄]⁺ | 222.03277 |
| [M+K]⁺ | 242.96211 |
The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. For aromatic carboxylic acids, characteristic fragmentation pathways are well-established. docbrown.infolibretexts.org For this compound, several key fragmentation patterns can be anticipated.
A common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ ion. docbrown.infolibretexts.org Another prominent fragmentation is the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ ion. libretexts.org The stability of the resulting aromatic cation influences the likelihood of these fragmentations. The presence of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) substituents will modulate the stability of the fragment ions.
Further fragmentation of the aromatic ring itself can occur, leading to the loss of small neutral molecules like carbon monoxide (CO). The specific positions of the substituents will influence the relative abundances of the fragment ions, potentially allowing for the differentiation of isomers. "Ortho effects," where adjacent substituents interact during fragmentation, can also lead to unique fragmentation patterns. nist.govnih.gov
An interactive data table summarizing the plausible fragmentation pathways for this compound is provided below.
| Fragmentation | Lost Fragment | Resulting m/z (approximate) |
| Loss of Hydroxyl Radical | •OH | M - 17 |
| Loss of Carboxyl Group | •COOH | M - 45 |
| Decarbonylation | CO | Varies depending on precursor ion |
| Loss of Methyl Radical | •CH₃ | M - 15 (from methoxy group) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital.
The benzene ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV light. Unsubstituted benzene exhibits characteristic absorption bands in the UV region. The presence of substituents on the benzene ring can cause shifts in the position (wavelength) and intensity of these absorption bands. aip.orgscilit.comaip.org These shifts are categorized as bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) for position, and hyperchromic (increased intensity) or hypochromic (decreased intensity) for intensity.
The substituents on the aromatic ring of this compound influence its electronic structure through inductive and resonance (conjugative) effects. libretexts.org The chloro and fluoro substituents are electronegative and exert an electron-withdrawing inductive effect. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.org The methoxy group is a strong electron-donating group through resonance, while the carboxylic acid group is an electron-withdrawing group.
An interactive data table summarizing the expected influence of the substituents on the UV-Vis spectrum of the aromatic chromophore is presented below.
| Substituent | Electronic Effect | Expected Influence on λₘₐₓ | Expected Influence on Molar Absorptivity (ε) |
| -OCH₃ (Methoxy) | Electron-donating (resonance) | Bathochromic shift (to longer λ) | Hyperchromic effect (increase in ε) |
| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Complex, likely a slight shift | Moderate change |
| -F (Fluoro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Complex, likely a slight shift | Moderate change |
| -COOH (Carboxyl) | Electron-withdrawing | Bathochromic shift (to longer λ) | Hyperchromic effect (increase in ε) |
Crystallographic Analysis and Intermolecular Interactions of 3 Chloro 2 Fluoro 4 Methoxybenzoic Acid
Supramolecular Assembly and Hydrogen Bonding Networks
Investigation of C-H⋯F and C-H⋯O Interactions in Crystal Packing:A detailed analysis of these weaker interactions is contingent on having the complete crystal structure data.
We recommend monitoring scientific databases for future publications that may include the synthesis and crystallographic characterization of 3-Chloro-2-fluoro-4-methoxybenzoic acid.
Exploration of Halogen-Halogen and π-Stacking Interactions
A discussion on the presence and nature of halogen-halogen and π-stacking interactions within the crystal structure of this compound cannot be provided without the relevant crystallographic data. Such an analysis would require information on the distances and angles between halogen atoms on adjacent molecules and the geometry of any aromatic ring stacking.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts
A quantitative assessment of intermolecular contacts using Hirshfeld surface analysis is not possible without the crystallographic information file (.cif) for the compound.
Fingerprint Plot Analysis for Specific Contact Types
A detailed analysis of 2D fingerprint plots to visualize and quantify specific intermolecular contacts, such as O···H, H···H, Cl···H, and F···H, cannot be performed in the absence of the necessary crystallographic data.
Computational and Theoretical Investigations of 3 Chloro 2 Fluoro 4 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-Chloro-2-fluoro-4-methoxybenzoic acid, these methods can predict its optimized geometry, the distribution of its frontier molecular orbitals, and its electrostatic potential, all of which are crucial for understanding its reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net This level of theory is effective for optimizing the molecular geometry, which involves finding the lowest energy arrangement of the atoms.
For this compound, the geometry optimization would reveal a benzene (B151609) ring that is slightly distorted from a perfect hexagon due to the electronic and steric influences of its substituents. The presence of two ortho substituents, chlorine and fluorine, relative to the carboxylic acid group, is expected to cause significant steric hindrance. This forces the carboxylic acid group to twist out of the plane of the benzene ring. researchgate.net This "ortho effect" is a well-documented phenomenon in substituted benzoic acids. researchgate.netresearchgate.net The methoxy (B1213986) group at the para position, while electronically influential, has a lesser steric impact on the carboxylic moiety. The calculated bond lengths and angles would reflect these interactions. For instance, the C-C bond connecting the carboxylic group to the ring would be slightly elongated, and the dihedral angle between the plane of the carboxylic acid and the benzene ring would be non-zero.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT/B3LYP/6-311++G(d,p) (Note: These are predicted values based on trends observed in similar substituted benzoic acids.)
| Parameter | Predicted Value |
| C-COOH Bond Length | ~ 1.50 Å |
| C=O Bond Length | ~ 1.21 Å |
| C-O Bond Length | ~ 1.35 Å |
| C-Cl Bond Length | ~ 1.74 Å |
| C-F Bond Length | ~ 1.35 Å |
| C-O (methoxy) Bond Length | ~ 1.36 Å |
| C-C-C (ring) Bond Angles | ~ 118-122° |
| O=C-O Bond Angle | ~ 122° |
| Dihedral Angle (Ring - COOH) | ~ 30-50° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. orientjchem.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxy and carboxylic groups, which are electron-rich regions. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the carbon atoms attached to the electronegative halogen substituents. The presence of electron-withdrawing halogens and an electron-donating methoxy group will modulate these energy levels.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are estimated values based on computational studies of analogous compounds.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
In this compound, the most negative electrostatic potential is expected to be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These regions would be the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid's hydroxyl group will exhibit a region of high positive potential, making it a likely site for nucleophilic attack or deprotonation. The regions around the halogen atoms will also show some negative potential, while the hydrogen atoms on the benzene ring will be associated with areas of moderately positive potential.
Conformational Analysis and Potential Energy Surfaces
The presence of multiple rotatable bonds in this compound gives rise to different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers that separate them.
The primary sources of conformational isomerism in this compound are the rotation around the single bond connecting the carboxylic acid group to the benzene ring and the rotation of the methoxy group. The rotation of the carboxylic acid group is particularly significant due to the steric hindrance imposed by the ortho-chloro and ortho-fluoro substituents.
This rotation is not free and is characterized by energy barriers, known as torsional barriers. The potential energy surface for this rotation would likely show two stable conformers corresponding to the carboxylic acid group being twisted out of the plane of the ring to minimize steric repulsion with the ortho-halogens. The transition state for this rotation would correspond to a conformation where the carboxylic acid group is coplanar with the ring, which would be energetically unfavorable due to severe steric clashes.
Table 3: Predicted Torsional Barriers for Key Rotations in this compound (Note: Values are estimations based on data for other ortho-substituted benzoic acids.)
| Rotation | Predicted Torsional Barrier (kcal/mol) |
| Ring - COOH | 8 - 15 |
| Ring - OCH₃ | 3 - 6 |
The conformational stability of this compound is primarily dictated by the interplay of steric and electronic effects of its substituents.
Ortho-Halogen Substituents (Cl and F): The dominant factor influencing the conformation is the steric repulsion between the ortho-halogens and the carboxylic acid group. researchgate.net Both chlorine and fluorine are bulky enough to force the -COOH group to rotate out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the carboxylic group and the aromatic ring. researchgate.net This "steric inhibition of resonance" is a key component of the ortho effect and has a significant impact on the molecule's acidity and reactivity. The larger size of the chlorine atom compared to the fluorine atom will likely lead to a more pronounced steric clash and potentially a larger dihedral angle in the lowest energy conformer.
Molecular Dynamics Simulations
Analysis of Solvent Effects on Molecular Conformation and Interactions
Research on structurally similar molecules, such as other substituted benzoic acids, does exist. However, in adherence to the strict requirement to focus solely on this compound, information from these related compounds cannot be presented. The generation of accurate, scientifically validated data for the requested analyses would necessitate original computational research that is beyond the scope of this request.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Precursor to Advanced Chemical Entities
The strategic placement of electron-withdrawing and electron-donating groups on the benzene (B151609) ring, coupled with the reactive carboxylic acid moiety, renders 3-chloro-2-fluoro-4-methoxybenzoic acid a versatile building block in organic synthesis.
Building Block in the Synthesis of Complex Organic Molecules
Substituted benzoic acids are fundamental precursors in the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. researchgate.net The presence of halogen and methoxy (B1213986) substituents on the aromatic ring of this compound allows for a variety of chemical transformations. These groups can influence the regioselectivity of further reactions and can be either retained in the final product to modulate its biological activity or modified through subsequent synthetic steps.
For instance, the carboxylic acid group can be converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, which are key intermediates in the formation of more complex molecules. annexechem.com The aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of new incoming groups. wikipedia.org The interplay of the chloro, fluoro, and methoxy groups can be leveraged to fine-tune the electronic properties and steric environment of the molecule, which is a critical aspect in the design of new bioactive compounds.
Precursor for Other Benzoic Acid Derivatives and Specialty Chemicals
Beyond its role in building complex molecules from the ground up, this compound can serve as a starting material for the synthesis of other specialized benzoic acid derivatives and specialty chemicals. researchgate.netontosight.ai The modification of its existing functional groups can lead to a diverse range of compounds with tailored properties.
For example, the methoxy group could potentially be demethylated to a hydroxyl group, opening up another avenue for functionalization. The halogen atoms offer sites for nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of a variety of other functional groups. This adaptability makes it a valuable intermediate in the production of fine chemicals and materials with specific applications. The synthesis of various benzoic acid derivatives is a common strategy to create libraries of compounds for screening in drug discovery and materials science research. ontosight.ai
Integration into Materials Science Research
The rigid structure and functional group diversity of this compound make it an attractive candidate for incorporation into advanced materials. Its ability to act as a ligand for metal ions and its potential to form ordered structures are of particular interest.
Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. brieflands.com Benzoic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs due to the ability of the carboxylate group to coordinate with metal centers. nih.govnih.gov The functional groups on the aromatic ring of the ligand play a crucial role in determining the structure, porosity, and properties of the resulting MOF.
While specific studies on MOFs incorporating this compound are not extensively documented, the principles of MOF design suggest its potential utility. The chloro, fluoro, and methoxy groups would project into the pores of the MOF, influencing its chemical environment and potential applications in areas such as gas storage, separation, and catalysis. wpi.edu The use of functionalized benzoic acids as ligands allows for the fine-tuning of the properties of MOFs for specific tasks. researchgate.net
| Potential Influence of Substituents on MOF Properties | |
| Substituent | Potential Effect |
| Chloro | Can introduce specific interactions with guest molecules. |
| Fluoro | Can enhance thermal and chemical stability. |
| Methoxy | Can modify the polarity and functionality of the pores. |
Components in Liquid Crystal Technologies
Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. Molecules that exhibit liquid crystalline phases, known as mesogens, often possess a rigid core and flexible terminal groups. Benzoic acid derivatives are a well-known class of compounds that can form liquid crystals, often through the formation of hydrogen-bonded dimers. hartleygroup.orgnih.gov
The structure of this compound, with its rigid phenyl ring and polar substituents, suggests its potential as a component in liquid crystal formulations. The specific arrangement of the chloro, fluoro, and methoxy groups would influence the molecule's shape, polarity, and intermolecular interactions, which are critical factors in determining the type and temperature range of the liquid crystal phases. tandfonline.comnih.gov While direct studies on this specific compound's mesogenic properties are limited, the broader class of substituted benzoic acids is a fertile ground for the discovery of new liquid crystal materials. hartleygroup.org
Intermediates for Dyes and Pigments
Benzoic acid and its derivatives have historically served as important intermediates in the synthesis of dyes and pigments. researchgate.netontosight.aiontosight.ai The aromatic ring provides the basic chromophore structure, which can be modified with various functional groups to tune the color and properties of the final dye. Azo dyes, for example, are a significant class of colorants that are often synthesized from aromatic amines and other coupling components, which can be derived from benzoic acids. ekb.egresearchgate.netjocpr.com
The presence of the chloro, fluoro, and methoxy groups on this compound could be advantageous in the design of new dyes. These substituents can influence the electronic absorption spectrum of the molecule, thereby affecting its color. They can also impact the dye's fastness properties, such as its resistance to light, washing, and chemical degradation. While specific dyes synthesized from this particular benzoic acid derivative are not widely reported, its chemical structure is consistent with that of a precursor for specialized colorants. dyestuffintermediates.com
Environmental and Analytical Research Applications
Fluorinated organic compounds are of significant interest in environmental and analytical chemistry due to their unique properties, including high stability and the presence of the fluorine atom as a sensitive analytical marker.
Use as Artificial Tracers in Hydrology and Geothermal Systems
Fluorinated benzoic acids (FBAs) are a class of artificial tracers widely employed in hydrological and geothermal studies to track the movement of water. nih.govs4science.at Their utility stems from several key characteristics: they are generally stable at the temperatures found in geothermal reservoirs, exhibit low sorption to soil and rock, and can be detected at very low concentrations. researchgate.net Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are commonly used for the sensitive detection of FBAs in water samples. nih.govs4science.at
Although no specific field studies or datasets for the use of this compound as a tracer have been identified, the general properties of multisubstituted fluorobenzoic acids suggest it could be a candidate for such applications. The presence of chloro, fluoro, and methoxy groups would influence its specific properties, such as solubility, stability, and chromatographic retention time, which would need to be experimentally determined before its use as a tracer.
Table 1: General Properties of Fluorinated Benzoic Acids as Tracers
| Property | Description | Analytical Methods |
| Stability | Resistant to chemical and thermal degradation under typical environmental and geothermal conditions. | LC-MS/MS, UHPLC-MS/MS |
| Low Sorption | Minimal interaction with soil and rock matrices, allowing for more accurate tracking of water flow. | Laboratory column studies |
| High Detectability | The fluorine atom allows for sensitive detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. | LC-MS/MS, GC-MS |
Development of Chemical Probes for Spectroscopic Analysis (e.g., ¹⁹F NMR Probes)
The fluorine-19 (¹⁹F) nucleus is an excellent nuclide for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local chemical environment. wikipedia.org These properties make fluorinated molecules valuable as chemical probes to study molecular interactions and biological systems. mskcc.org
The principle behind a ¹⁹F NMR probe is that its NMR signal (chemical shift, relaxation time) will change upon interaction with its target, providing information about the binding event or changes in the local environment. A closely related compound, 3-Chloro-2-fluorobenzoic acid, has been used as a precursor to synthesize a fluorine probe for the identification and quantification of amino acids in metabolomics studies using ¹⁹F NMR. ossila.com This suggests that this compound could also potentially be functionalized to create targeted ¹⁹F NMR probes. The electronic effects of the chloro, fluoro, and methoxy substituents would influence the ¹⁹F chemical shift of the parent molecule, which would be a key parameter in the design of such a probe.
Table 2: Key Characteristics of ¹⁹F NMR for Chemical Probe Development
| Feature | Advantage for Chemical Probes |
| High Sensitivity | Allows for the detection of low concentrations of the probe and its interactions. |
| Wide Chemical Shift Range | Minimizes signal overlap and provides a large window for observing changes upon binding. |
| No Background Signal | Biological samples typically lack endogenous fluorine, resulting in a clean background for ¹⁹F NMR studies. |
| Sensitivity to Environment | The ¹⁹F chemical shift is highly sensitive to changes in the electronic environment, making it an excellent reporter of molecular interactions. |
While the potential for these applications exists, further research and experimental data are necessary to validate the use of this compound specifically as both an environmental tracer and a ¹⁹F NMR chemical probe.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Enhanced Efficiency
Future research should focus on developing novel strategies that circumvent these limitations. Key areas for exploration include:
Process Intensification: Investigating continuous flow chemistry methodologies to improve reaction control, enhance safety, and potentially increase yields.
Green Chemistry Approaches: Replacing hazardous reagents with more environmentally benign alternatives. This could involve exploring novel catalytic systems for direct C-H functionalization or carboxylation, reducing the reliance on stoichiometric reagents.
An example of a synthetic pathway for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the complexity that novel strategies aim to improve. semanticscholar.org
| Step | Reaction | Reagents | Yield |
| 1 | Nitration | Concentrated Nitric Acid | 94% |
| 2 | Esterification | Ethanol, Sulfuric Acid | 86% |
| 3 | Reduction | Pd/C, Hydrogen | 97% |
| 4 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₃PO₂/H₂O | 90% |
| Overall | - | - | ~70% |
This interactive table outlines a multi-step synthesis for a structurally similar compound, indicating areas where efficiency could be enhanced for the target molecule.
Exploration of New Catalytic Transformations Involving 3-Chloro-2-fluoro-4-methoxybenzoic Acid
The functional group array of this compound—a carboxylic acid, a chloro substituent, and a fluoro substituent on an electron-rich aromatic ring—makes it a potentially versatile building block for organic synthesis. Future research is expected to explore its utility in a variety of catalytic transformations.
The presence of a chlorine atom suggests that the molecule could be an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Research into its reactivity in reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings could establish it as a valuable intermediate for the synthesis of complex molecules. The reactivity of the C-Cl bond versus the more inert C-F bond could allow for selective, sequential functionalization.
Furthermore, the carboxylic acid moiety can be leveraged for various transformations. ossila.com While standard reactions like esterification and amidation are well-established, future work could focus on novel catalytic methods for these conversions under milder conditions. For example, direct catalytic amidation, avoiding the need to first activate the carboxylic acid (e.g., as an acid chloride), is a significant area of contemporary research. ossila.com
| Transformation Type | Potential Reaction | Catalyst/Reagent Example | Potential Product Class |
| Cross-Coupling | Suzuki Reaction | Pd(PPh₃)₄, Base | Biaryl compounds |
| Cross-Coupling | Buchwald-Hartwig Amination | Palladium or Copper catalyst | N-Aryl amines |
| Carboxylic Acid Derivatization | Fischer Esterification | Acid Catalyst, Alcohol | Benzoate esters |
| Carboxylic Acid Derivatization | Amidation | Peptide coupling agents | Benzamides |
This interactive table illustrates potential catalytic transformations, highlighting the compound's versatility as a synthetic intermediate.
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A deeper, fundamental understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Advanced spectroscopic and computational methods are powerful tools for achieving this insight.
Computational studies, particularly using quantum chemical calculations within the Density Functional Theory (DFT) formalism, can provide detailed information about the molecule's potential energy landscape. nih.govnih.govmdpi.com Such studies can elucidate the preferred conformations, the energetic barriers to bond rotation, and the nature of intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid proton and the ortho-fluorine atom. nih.govresearchgate.net This interaction can significantly influence the molecule's acidity and reactivity.
These computational models can be validated and refined through advanced spectroscopic techniques. Studies on similar substituted benzoic acids have utilized Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to investigate self-association behavior in various solvents. acs.orgucl.ac.uk Applying techniques like matrix-isolation IR spectroscopy could allow for the characterization of individual conformers, providing direct experimental evidence to compare with DFT predictions. nih.govresearchgate.net
| Method | Information Gained | Relevance |
| Density Functional Theory (DFT) | Molecular geometry, conformational energies, vibrational frequencies, electronic properties. nih.gov | Predicts the most stable structures and intramolecular forces. |
| FTIR Spectroscopy | Vibrational modes, hydrogen bonding interactions. ucl.ac.uk | Characterizes functional groups and intermolecular association. |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of nuclei, molecular connectivity. acs.org | Confirms structure and studies solution-phase dynamics. |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystals. nih.gov | Provides quantitative insight into crystal packing forces. |
This interactive table summarizes advanced methods for characterizing the compound, linking techniques to the fundamental properties they can reveal.
Design and Synthesis of Derivatives with Tailored Physicochemical Properties for Materials Applications
The unique combination of halogen and methoxy (B1213986) substituents on the benzoic acid core provides a platform for designing derivatives with specific physicochemical properties for materials science applications. Future research in this area will likely focus on synthesizing new molecules based on this scaffold and evaluating their functional properties.
One promising avenue is the development of liquid crystals. It has been demonstrated that modifying other benzoic acid derivatives, for example by adding partially fluorinated alkyl chains, can induce smectic liquid crystal phases. researchgate.net By synthesizing a homologous series of esters of this compound with varying alkyl or fluoroalkyl chain lengths, it may be possible to create novel mesogenic materials.
Another area of exploration is the formation of salts and co-crystals to modify properties like solubility, melting point, and thermal stability. mdpi.com Systematic studies involving the reaction of this compound with a library of amines or other co-formers could yield new crystalline materials with tailored properties suitable for applications in functional organic solids. mdpi.com The resulting intermolecular interactions, such as hydrogen bonding and halogen bonding, would be key to engineering the desired solid-state structures.
Investigation of Environmental Fate and Degradation Pathways in Non-Biological Contexts
As with many halogenated organic compounds, understanding the environmental fate of this compound is essential. Halogenated aromatics can be persistent in the environment, and their degradation pathways are of significant interest. researchgate.netnih.gov While biological degradation is one aspect, the user's focus is on non-biological contexts, which points toward abiotic degradation mechanisms.
Future research should investigate the compound's stability and degradation under various abiotic conditions. Key areas of study include:
Photodegradation: Quantifying the rate and products of degradation when exposed to UV radiation, simulating natural sunlight. The presence of the aromatic ring suggests it may absorb in the UV spectrum, potentially leading to photolytic cleavage of the C-Cl or C-F bonds.
Hydrolysis: Determining the stability of the molecule in aqueous environments at different pH values. While the core structure is generally stable, extreme pH conditions could potentially affect the molecule over long periods.
Advanced Oxidation Processes (AOPs): Evaluating its degradation using powerful oxidizing agents like hydroxyl radicals, which are employed in water treatment technologies. This would provide crucial data on its removability from contaminated water sources.
Such studies are critical for building a complete profile of the molecule's environmental impact and persistence. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-2-fluoro-4-methoxybenzoic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example, chlorination of 2-fluoro-4-methoxybenzoic acid using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst at 40–60°C achieves selective substitution at the 3-position . Methoxy and fluoro groups are introduced via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation strategies. Purity is enhanced using recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to confirm ≥99% purity .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ should resolve peaks for Cl, F, and OMe groups (e.g., ¹H NMR: δ 3.9 ppm for OCH₃, δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ at m/z 218.0) confirms molecular weight .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Despite some SDS sheets indicating "no known hazard" , standard precautions include:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of HCl/HF during decomposition.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before segregating for hazardous waste processing .
Advanced Research Questions
Q. How do the electronic effects of substituents (Cl, F, OMe) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorine : Strong electron-withdrawing effect (-I) activates the ring for SNAr but deactivates it for electrophilic substitution.
- Chlorine : Moderate -I effect enhances stability of intermediates in Suzuki-Miyaura couplings.
- Methoxy : Electron-donating (+M) effect directs electrophiles to the para position relative to OMe.
- Experimental Design : Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict regioselectivity .
Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound?
- Methodological Answer :
- AI Tools : Leverage Reaxys or SciFinder to identify precursor molecules (e.g., 4-methoxy-2-fluorobenzoic acid) and reaction templates.
- One-Step Modifications : Introduce amides via EDCI/HOBt-mediated coupling or esters using DCC/DMAP .
- Validation : Confirm synthetic feasibility with small-scale pilot reactions monitored by TLC .
Q. What strategies resolve contradictions in reported biological activity data for analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in pH 7.4 buffer).
- Structural Clustering : Group analogs by substituent patterns (e.g., Cl vs. CF₃) and apply QSAR models to identify outliers .
- Experimental Replication : Reproduce key assays under controlled conditions (e.g., fixed temperature, solvent) .
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies, focusing on halogen bonds (Cl/F with backbone carbonyls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
